1-Methyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
1-Methyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the CAS Number: 826-72-2 and a linear formula of C10H11NO . It is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Scientific Research Applications
Enantiomerically Pure Synthesis
Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, like 1-Methyl-3,4-dihydroquinolin-2(1H)-one, demonstrate potential biological and pharmacological significance. They can be synthesized using benzothiazines through a process that involves the intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester under mild conditions (Harmata & Hong, 2007).
Antitumor and Tumor-Vascular Disrupting Agents
Compounds derived from this class, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown promising anticancer properties, including inhibiting tumor growth and disrupting tumor vasculature without significant toxicity in mice. These compounds have been identified as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Dual Dopamine D2 and Serotonin 5-HT1A Receptor Profile
Certain arylpiperidinyl-2(1H)-3,4-dihydroquinolinones have been identified with a dual dopamine D2 and serotonin 5-HT1A receptor profile. These compounds, through X-ray diffraction studies, suggest potential applications in neurological and psychological disorders treatment (Ullah et al., 2015).
Anticancer, Antimicrobial, and DNA Protection
Novel 2,4-dihydroxyquinoline dyes derived from this class have shown various biological activities, including antimicrobial, anticancer, and DNA protection capabilities. Such compounds exhibit potential for drug development or as drug additives based on their effects on bacterial and cancer cell lines (Şener et al., 2018).
Synthesis Techniques
Innovative synthesis techniques have been developed for dihydroquinolones, demonstrating the versatility and potential of these compounds in creating pharmacologically active molecules. For instance, one-pot synthesis methods have facilitated the creation of highly functionalized derivatives (Arcadi et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-3,4-dihydroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNENMVSPDQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341889 | |
Record name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-72-2 | |
Record name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical transformation involving 1-Methyl-3,4-dihydroquinolin-2(1H)-one described in the research?
A1: The research describes a synthetic route using this compound as a starting material. The process involves treating the magnesium enolate of this compound with various nitriles. This reaction forms vinylogous urea derivatives. Subsequent N-acetylation with acetic anhydride/pyridine and double bond migration using 1,8-diazabicyclo[5.3.0]undec-7-ene yields the final 3-[1-(acetylamino)alkyl]-1-methylquinolin-2(1H)-one derivatives [, ].
Q2: Why is this synthetic route significant?
A2: This method provides a convenient and efficient way to synthesize 3-(1-Aminoalkyl)quinolin-2(1H)-one derivatives [, ]. These derivatives are interesting due to their potential biological activity and potential applications in medicinal chemistry. The described synthesis offers a new route to these potentially valuable compounds.
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